![molecular formula C14H8BrCl2NO2 B14913448 ({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone: is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the oxime. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated compounds.
科学的研究の応用
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 4-bromobenzaldehyde oxime
- 2,4-dichlorobenzoyl chloride
- 4-bromophenylhydrazine
Uniqueness
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H8BrCl2NO2 |
|---|---|
分子量 |
373.0 g/mol |
IUPAC名 |
[(E)-(4-bromophenyl)methylideneamino] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H8BrCl2NO2/c15-10-3-1-9(2-4-10)8-18-20-14(19)12-6-5-11(16)7-13(12)17/h1-8H/b18-8+ |
InChIキー |
MWSZCECYTKNVLH-QGMBQPNBSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
正規SMILES |
C1=CC(=CC=C1C=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


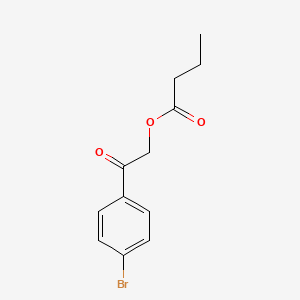
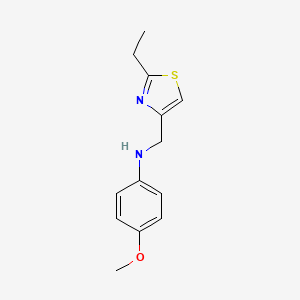
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
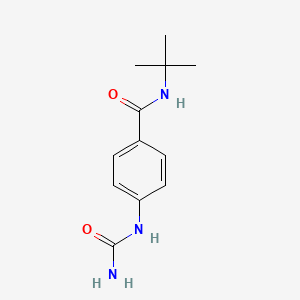
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
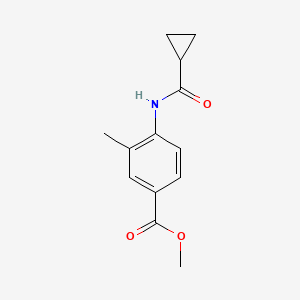

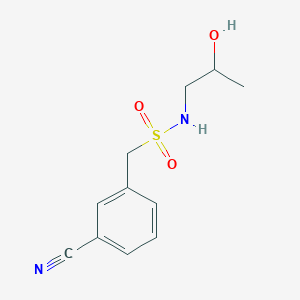
![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
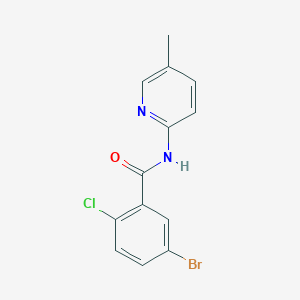
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)

![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)
